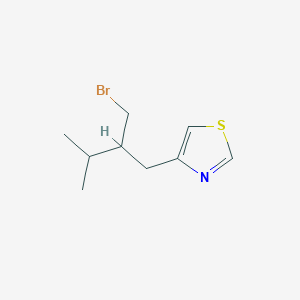

4-(2-(Bromomethyl)-3-methylbutyl)thiazole

描述

Structure

3D Structure

属性

分子式 |

C9H14BrNS |

|---|---|

分子量 |

248.19 g/mol |

IUPAC 名称 |

4-[2-(bromomethyl)-3-methylbutyl]-1,3-thiazole |

InChI |

InChI=1S/C9H14BrNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3 |

InChI 键 |

GWOLIWDYVUVJTC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CC1=CSC=N1)CBr |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 2 Bromomethyl 3 Methylbutyl Thiazole

Retrosynthetic Analysis of 4-(2-(Bromomethyl)-3-methylbutyl)thiazole

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves the disconnection of the thiazole (B1198619) ring and the subsequent disassembly of the alkyl side chain.

The primary disconnection strategy targets the bonds forming the thiazole ring, leading back to precursors suitable for a Hantzsch-type synthesis. This approach disconnects the C4-C5 and the N3-C4 bonds of the thiazole ring, identifying an α-halocarbonyl compound and a thioamide as key synthons. In this case, the α-halocarbonyl would be 1-bromo-3-(bromomethyl)-4-methylpentan-2-one, and the thioamide would be formamide (which would be converted to thioformamide in situ or used in a variation of the Hantzsch synthesis).

A secondary disconnection focuses on the C4-alkyl bond, separating the thiazole ring from the 2-(bromomethyl)-3-methylbutyl side chain. This approach would require the synthesis of a suitable 4-lithiated or 4-organometallic thiazole derivative and a corresponding electrophilic partner derived from the side chain. However, the Hantzsch approach is generally more convergent and is a widely used method for the synthesis of thiazoles. clockss.org

Further retrosynthesis of the 1-bromo-3-(bromomethyl)-4-methylpentan-2-one precursor leads to simpler starting materials. The bromomethyl group can be introduced via functional group interconversion from a more stable precursor, such as a hydroxymethyl or a carboxyl group. The branched alkyl core, 3,4-dimethylpentan-2-one, can be synthesized from commercially available starting materials like 3-methyl-2-butanone.

Synthesis of the 2-(Bromomethyl)-3-methylbutyl Side Chain Precursors

The synthesis of the 2-(bromomethyl)-3-methylbutyl side chain is a critical step that requires careful control of stereochemistry and functional group compatibility.

The 2-(bromomethyl)-3-methylbutyl side chain contains a stereocenter at the carbon bearing the bromomethyl group. Achieving stereoselectivity in the synthesis of this moiety is crucial for applications where enantiomeric purity is important. One plausible approach begins with a stereoselective reduction of a prochiral ketone, such as 3,4-dimethylpentan-2-one, using chiral reducing agents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalyst. This would yield the corresponding chiral alcohol, (3R,4)- or (3S,4)-3,4-dimethylpentan-2-ol, with high enantiomeric excess.

Alternatively, an asymmetric aldol reaction between isobutyraldehyde and a suitable acetaldehyde enolate equivalent, followed by reduction and further functionalization, could establish the desired stereocenter.

| Stereoselective Method | Precursor | Reagent/Catalyst | Product | Typical Enantiomeric Excess |

| Asymmetric Reduction | 3,4-dimethylpentan-2-one | (R)-CBS catalyst, BH3 | (3S,4)-3,4-dimethylpentan-2-ol | >95% ee |

| Asymmetric Aldol Reaction | Isobutyraldehyde | Chiral auxiliary, LDA, Acetaldehyde | Chiral aldol adduct | >90% de |

With the chiral alcohol in hand, the next step is the introduction of the bromomethyl group. A common strategy involves the conversion of a hydroxymethyl group to a bromomethyl group. Starting from the stereochemically defined alcohol, a one-carbon homologation can be achieved through various methods, such as conversion to a tosylate, followed by displacement with cyanide and subsequent reduction and hydrolysis to the carboxylic acid. The resulting carboxylic acid can then be reduced to the primary alcohol.

Alternatively, a more direct approach could involve the hydroformylation of a suitable alkene precursor, such as 3,4-dimethyl-1-pentene, to introduce a hydroxymethyl group.

Once the primary alcohol, (2R)- or (2S)-2-(hydroxymethyl)-3-methylbutanol, is obtained, it can be converted to the corresponding bromide. A common method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide, or by using phosphorus tribromide. Radical bromination of a precursor with a methyl group at the desired position is another possibility. chempap.org

Thiazole Ring Formation Strategies for this compound

The final stage of the synthesis involves the construction of the thiazole ring with the pre-formed side chain.

The Hantzsch thiazole synthesis is a robust and widely employed method for the formation of thiazole rings. chemhelpasap.com It typically involves the condensation of an α-haloketone with a thioamide. mdpi.com In this specific synthesis, the required α-haloketone is 1-bromo-3-(bromomethyl)-4-methylpentan-2-one. This intermediate can be prepared by the bromination of the corresponding ketone, 3-(bromomethyl)-4-methylpentan-2-one.

The reaction of this sterically hindered α-haloketone with a simple thioamide like thioformamide (or its equivalent) is expected to proceed, although potentially at a slower rate compared to less hindered substrates. The reaction conditions may need to be optimized to achieve a good yield. Microwave-assisted synthesis has been shown to accelerate Hantzsch reactions and improve yields, which could be beneficial in this case. nih.gov

| Parameter | Traditional Hantzsch Synthesis | Microwave-Assisted Hantzsch Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Reflux temperatures of conventional solvents | Higher temperatures achievable in sealed vessels |

| Yields | Moderate to good | Often higher yields |

| Side Reactions | More prevalent due to longer reaction times | Minimized due to rapid heating |

While the Hantzsch synthesis is a primary route, alternative methods for thiazole ring formation could also be considered, especially if the Hantzsch approach proves to be low-yielding due to steric hindrance.

One such alternative is the reaction of an α-thioketo-carbene with a nitrile. The required α-thioketo-carbene could be generated in situ from a suitable precursor.

Another approach involves the [3+2] cycloaddition of a thiocarbonyl ylide with an appropriate dipolarophile. The synthesis of the required thiocarbonyl ylide precursor bearing the bulky side chain would be a key challenge in this route.

Late-Stage Bromination Techniques for this compound Synthesis

The introduction of the bromomethyl group onto the alkyl side chain of the thiazole ring is logically achieved as a late-stage functionalization. This approach avoids carrying a reactive C-Br bond through the entire synthesis. The target structure suggests a precursor such as 4-(2,3-dimethylbutyl)thiazole. The desired bromination would occur at the methyl group adjacent to the chiral center and the thiazole ring system.

Radical bromination is the most common method for such a transformation. N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination at allylic and benzylic positions and is considered a safer and more convenient alternative to molecular bromine. researchgate.netorganic-chemistry.org The reaction proceeds via a free radical mechanism, typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The selectivity of the bromination is directed by the stability of the resulting radical intermediate. In the case of the 4-(2,3-dimethylbutyl)thiazole precursor, the tertiary C-H bond at position 2 of the butyl chain is the most likely site for radical formation, leading to the desired bromomethyl product.

The reaction conditions must be carefully controlled to favor mono-bromination and prevent side reactions, such as bromination on the thiazole ring itself, although the thiazole ring is generally less reactive towards radical substitution. The choice of solvent is critical; non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are traditionally used to minimize ionic side reactions and ensure the low solubility of the succinimide byproduct.

Table 1: Hypothetical Conditions for Late-Stage Radical Bromination

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Potential Outcome |

| 1 | NBS | AIBN (cat.) | CCl₄ | Reflux (~77) | Formation of this compound |

| 2 | NBS | UV Light (hν) | Cyclohexane | Room Temp. to Reflux | Controlled initiation, potential for high selectivity |

| 3 | 1,3-dibromo-5,5-dimethylhydantoin | AIBN (cat.) | Benzene | Reflux (~80) | Alternative brominating agent, similar mechanism |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are central to the efficient synthesis of the thiazole core and the assembly of its precursors. Both metal-catalyzed and organocatalytic approaches offer powerful tools for constructing the required carbon skeleton and controlling its stereochemistry.

The precursor, 4-(2,3-dimethylbutyl)thiazole, can be assembled using modern cross-coupling reactions. These methods typically involve coupling a thiazole-containing building block with a side-chain-containing building block. A common strategy is to use a halogenated thiazole, such as 4-bromothiazole or 4-chlorothiazole, and couple it with an appropriate organometallic reagent.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnih.gov It is particularly effective for forming C(sp²)-C(sp³) bonds. wikipedia.org For this synthesis, an organozinc reagent, such as (2,3-dimethylbutyl)zinc chloride, could be coupled with 4-bromothiazole using a palladium catalyst like Pd(PPh₃)₄. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction is another powerful palladium-catalyzed cross-coupling process that uses an organoboron species, typically a boronic acid or ester. nih.govorganic-chemistry.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comnih.gov The synthesis could involve the coupling of 4-bromothiazole with (2,3-dimethylbutyl)boronic acid. Recent advancements have enabled the coupling of alkyl bromides with boronic acids, providing an alternative route where an alkyl halide side chain is coupled to a 4-thiazolylboronic ester. nih.govorganic-chemistry.org

Table 2: Comparison of Metal-Catalyzed Reactions for Precursor Assembly

| Reaction | Organometallic Reagent | Halide/Triflate | Catalyst System (Example) | Key Advantages |

| Negishi | R-ZnX (e.g., Alkylzinc halide) | 4-Bromothiazole | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High reactivity, good for C(sp³)-C(sp²) bonds. wikipedia.orgresearchgate.net |

| Suzuki | R-B(OH)₂ (e.g., Alkylboronic acid) | 4-Bromothiazole | Pd(OAc)₂ / PCy₃ | Mild conditions, functional group tolerance, reagent stability. organic-chemistry.org |

| Kumada | R-MgBr (e.g., Alkyl Grignard) | 4-Bromothiazole | PdCl₂(dppf) or NiCl₂(dppp) | High reactivity of Grignard reagents. |

The target molecule contains a chiral center at the C2 position of the butyl side chain. Achieving stereocontrol is a significant challenge that can be addressed using asymmetric organocatalysis. Organocatalysts are small organic molecules that can promote chemical reactions enantioselectively without the need for metals. rsc.org

For the synthesis of this compound, stereocontrol could be introduced during the C-C bond formation that establishes the chiral center. For instance, an asymmetric Michael addition or an asymmetric alkylation could be employed to construct the precursor.

Chiral Thiourea Catalysts: Bifunctional thiourea catalysts have emerged as powerful tools in asymmetric synthesis. rsc.orgnih.govrsc.org They operate through a dual hydrogen-bonding mechanism, activating an electrophile while a basic moiety on the catalyst activates the nucleophile. rsc.orgjst.go.jp A hypothetical strategy could involve the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral thiourea catalyst derived from a cinchona alkaloid or a chiral diamine. nih.gov This could set the stereocenter which is then further elaborated to the final side chain.

Imidazolidinone Catalysts: MacMillan's imidazolidinone catalysts are well-known for their ability to catalyze a wide range of asymmetric reactions, including Friedel-Crafts alkylations. An asymmetric Friedel-Crafts reaction between the thiazole nucleus and a suitable electrophile bearing the remainder of the side chain could potentially establish the desired stereocenter.

While direct application to this specific target is not documented, these organocatalytic strategies represent the forefront of asymmetric synthesis and provide a clear pathway for controlling the stereochemistry of complex molecules. rsc.orgnih.gov

Purification and Isolation Methodologies for Synthetic Intermediates and this compound

The purification of intermediates and the final product is crucial for obtaining a compound of high purity. A multi-step synthesis requires robust purification strategies at each stage.

Chromatography: Column chromatography is a standard and versatile technique for the purification of organic compounds. For non-polar to moderately polar compounds like thiazole derivatives, silica gel is the most common stationary phase. The mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from starting materials, byproducts, and reagents. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. nih.govniscair.res.in

Recrystallization: Recrystallization is an effective method for purifying solid compounds. pitt.edulibretexts.orglibretexts.org This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.orgillinois.edu For the final product, this compound, or solid intermediates, a suitable solvent system (e.g., ethanol, hexanes, or a mixture) would be identified to achieve high recovery of pure crystals. For brominated aromatic compounds, specific recrystallization processes under pressure with a base may be employed to remove bromine and hydrogen bromide contaminants. google.com

Table 3: Proposed Purification Strategy

| Synthetic Stage | Compound Type | Primary Purification Method | Secondary Method / Notes |

| Precursor Assembly | 4-Alkylthiazole | Flash Column Chromatography | Distillation if the compound is a liquid with a suitable boiling point. |

| Bromination Reaction | This compound | Flash Column Chromatography | To remove NBS, succinimide byproduct, and unreacted starting material. |

| Final Product | This compound | Recrystallization (if solid) | To obtain a highly pure, crystalline final product. Washing with cold solvent. |

Scalability and Process Optimization for Academic Synthesis of this compound

Transitioning a synthetic route from a small, discovery scale to a larger, academic preparative scale (gram-scale) presents several challenges. uk-cpi.com Process optimization aims to improve reaction efficiency, yield, safety, and cost-effectiveness. africanjournalofbiomedicalresearch.com

Reaction Optimization: Key parameters for optimization include catalyst loading, reaction temperature, concentration, and reaction time. For the metal-catalyzed coupling step, screening different ligands, bases, and solvents can significantly impact the yield and reaction rate. Reducing the catalyst loading to the minimum effective amount is crucial for cost reduction and minimizing metal contamination in the product.

Reagent Selection and Safety: On a larger scale, the choice of reagents becomes more critical. For the bromination step, while NBS is safer than liquid bromine, its use in large quantities still requires careful handling. researchgate.net The potential for exothermic reactions must be managed through controlled addition of reagents and efficient heat dissipation.

Work-up and Purification: Large-scale purifications require a shift away from routine column chromatography, which can be time-consuming and solvent-intensive. Developing a robust crystallization or recrystallization procedure for the final product and key intermediates is highly desirable for scalability. uk-cpi.com Liquid-liquid extraction protocols must also be optimized to minimize solvent use and emulsion formation.

Green Chemistry Principles: Optimization in an academic setting should also consider principles of green chemistry. This includes choosing less hazardous solvents, improving atom economy, and reducing energy consumption. nih.gov For example, exploring catalytic conditions that work in greener solvents like ethanol or water, or under solvent-free conditions, would be a valuable optimization goal. The use of flow chemistry can also offer significant advantages in terms of safety, control, and scalability for the synthesis of heterocycles. researchgate.netspringerprofessional.despringerprofessional.de

Table 4: Parameters for Process Optimization (Example: Suzuki Coupling)

| Parameter | Initial Condition | Optimization Goal | Method of Analysis |

| Catalyst Loading | 5 mol% | < 1 mol% | HPLC or GC-MS to monitor conversion |

| Solvent | Toluene/H₂O | Greener solvent (e.g., 2-MeTHF, Ethanol) | Yield and reaction time comparison |

| Base | Na₂CO₃ | Weaker/cheaper base (e.g., K₃PO₄) | HPLC yield analysis |

| Temperature | 100 °C | Lower temperature (e.g., Room Temp. to 60 °C) | Monitoring reaction progress at different temperatures |

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromomethyl 3 Methylbutyl Thiazole

Reactivity of the Thiazole (B1198619) Heterocycle in 4-(2-(Bromomethyl)-3-methylbutyl)thiazole

The thiazole nucleus is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique electronic distribution and reactivity profile. numberanalytics.com The nitrogen atom's lone pair of electrons contributes to the aromatic system, while also providing a site for protonation. pharmaguideline.com The electron density across the ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is the most electron-rich. pharmaguideline.com This distribution governs the regioselectivity of various reactions.

Electrophilic aromatic substitution is a characteristic reaction of thiazoles, with the incoming electrophile preferentially attacking the electron-rich C5 position. pharmaguideline.comwikipedia.org The presence of the bulky 4-(2-(bromomethyl)-3-methylbutyl) substituent may introduce steric hindrance, potentially slowing the rate of reaction at the C5 position compared to unsubstituted thiazole, but it is not expected to change the inherent regioselectivity. Electron-donating groups at the C2 position can further activate the C5 position for electrophilic attack. pharmaguideline.com

Key electrophilic substitution reactions applicable to the thiazole ring include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), a halogen atom can be introduced at the C5 position. numberanalytics.comnih.gov

Nitration: Treatment with a mixture of nitric and sulfuric acids can lead to the introduction of a nitro group (-NO2) at the C5 position. numberanalytics.com

Sulfonation: Under vigorous conditions, such as heating with oleum, sulfonation can occur at the C5 position. pharmaguideline.comslideshare.net

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, an acyl group can be added to the C5 position. numberanalytics.com

Table 1: Predicted Electrophilic Substitution Reactions on the Thiazole Ring

| Reaction Type | Reagent(s) | Predicted Product | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(2-(bromomethyl)-3-methylbutyl)thiazole | C5 |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-(Bromomethyl)-3-methylbutyl)-5-nitrothiazole | C5 |

| Sulfonation | SO₃ / H₂SO₄ (Oleum) | This compound-5-sulfonic acid | C5 |

| Acylation | RCOCl / AlCl₃ | 1-(4-(2-(Bromomethyl)-3-methylbutyl)thiazol-5-yl)ethan-1-one (for R=CH₃) | C5 |

If a good leaving group were present on the ring, a nucleophilic aromatic substitution (SNAr) could occur. numberanalytics.com In the case of this compound, direct nucleophilic attack on the ring is unlikely under standard conditions. However, deprotonation at the C2 position can be achieved using very strong bases like organolithium reagents (e.g., n-butyllithium), creating a nucleophilic C2-lithiated species that can then react with various electrophiles. pharmaguideline.comwikipedia.org

Ring-opening pathways for the thiazole nucleus are generally not favored and necessitate harsh reaction conditions or specific reagents designed to cleave the heterocyclic structure.

Table 2: Predicted Nucleophilic Reactions Involving the Thiazole Ring

| Reaction Type | Reagent(s) | Intermediate/Product | Position of Attack |

|---|---|---|---|

| Deprotonation (Metalation) | n-Butyllithium | 2-Lithio-4-(2-(bromomethyl)-3-methylbutyl)thiazole | C2 |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 3-Alkyl-4-(2-(bromomethyl)-3-methylbutyl)thiazolium salt | N3 |

The thiazole ring can undergo oxidation at both the nitrogen and sulfur atoms. Oxidation of the ring nitrogen using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can yield the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom, but this typically leads to non-aromatic sulfoxides or sulfones. wikipedia.org

The reduction of the thiazole ring is challenging due to its aromatic stability. slideshare.net While resistant to typical hydrogenation conditions, some substituted thiazoles can undergo ring cleavage or reduction under more forceful conditions. A common reduced form of thiazole is thiazolidine (B150603), though its synthesis usually proceeds from different starting materials rather than by direct reduction of a substituted thiazole. pharmaguideline.com

Table 3: Predicted Oxidation and Reduction Reactions of the Thiazole Nucleus

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| N-Oxidation | m-CPBA | This compound 3-oxide |

| S-Oxidation | Excess m-CPBA | This compound 1,1-dioxide |

| Hydrogenation (Forced) | H₂ / Catalyst (e.g., Raney Ni) | Potential for ring cleavage or reduction to thiazolidine derivative |

Reactivity of the Bromomethyl Moiety in this compound

The bromomethyl group (-CH₂Br) attached to the C4 position of the thiazole ring is a primary alkyl halide. This functionality is a key site for reactivity, acting as a strong electrophile due to the polarized carbon-bromine bond and the stability of the bromide ion as a leaving group. libretexts.org

The carbon of the bromomethyl group is highly susceptible to nucleophilic attack. Given that it is a primary alkyl halide, it will overwhelmingly favor the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.orglibretexts.org This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Sₙ1 reactions are highly unlikely for this moiety. The Sₙ1 pathway proceeds through a carbocation intermediate, and the primary carbocation that would form upon the loss of Br⁻ is extremely unstable. libretexts.org

A wide array of nucleophiles can be used to displace the bromide, leading to a diverse range of functionalized products.

Table 4: Predicted Sₙ2 Reactions at the Bromomethyl Carbon

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (4-(3-Methyl-2-(thiazol-4-yl)butyl)methanol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 4-(2-(Ethoxymethyl)-3-methylbutyl)thiazole |

| Cyanide | Sodium Cyanide (NaCN) | 3-(3-Methyl-2-(thiazol-4-yl)butyl)propanenitrile |

| Azide | Sodium Azide (NaN₃) | 4-(2-(Azidomethyl)-3-methylbutyl)thiazole |

| Amine | Ammonia (NH₃) | 1-(3-Methyl-2-(thiazol-4-yl)butyl)methanamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(3-Methyl-2-((phenylthio)methyl)butyl)thiazole |

Elimination reactions compete with nucleophilic substitution. In these reactions, a proton from a carbon adjacent to the electrophilic center (the β-carbon) is removed by a base, leading to the formation of a double bond and the expulsion of the leaving group. youtube.com

For a primary alkyl halide like the bromomethyl group, the E2 (Elimination, Bimolecular) mechanism is the relevant pathway. libretexts.org The E2 reaction is a concerted process where the base removes a β-hydrogen at the same time the C-Br bond breaks and the π-bond forms. youtube.com However, Sₙ2 reactions are generally much faster and more favorable than E2 reactions for primary alkyl halides. libretexts.org To favor elimination, a strong, sterically hindered (bulky) base, such as potassium tert-butoxide, is typically required. libretexts.orgyoutube.com Such a base is a poor nucleophile due to its size, making it more likely to abstract a proton than to attack the electrophilic carbon. libretexts.org

The E1 (Elimination, Unimolecular) mechanism, which involves a carbocation intermediate, is not a viable pathway for the same reason the Sₙ1 reaction is disfavored: the high instability of the primary carbocation. libretexts.org

Table 5: Predicted E2 Reaction at the Bromomethyl Moiety

| Base | Reagent Example | Predicted Product | Mechanism Note |

|---|---|---|---|

| Strong, Bulky Base | Potassium tert-butoxide (t-BuOK) | 4-(3-Methyl-2-methylenebutyl)thiazole | E2 is favored over Sₙ2 with sterically hindered bases. |

Radical Reactions and Their Propagation

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). This initiation step generates a bromine radical and a 4-(2-(methyl)-3-methylbutyl)thiazole radical.

Initiation: this compound + Initiator → 4-(2-(Methyl•)-3-methylbutyl)thiazole + Br•

The resulting thiazolylmethyl radical is stabilized by resonance, with the unpaired electron delocalizing into the thiazole ring. This delocalization contributes to the relative ease of its formation.

Propagation: The propagation phase of a radical reaction involving this compound typically involves two main steps. First, a bromine radical abstracts a hydrogen atom from a suitable donor (R-H), regenerating the radical chain carrier.

Br• + R-H → H-Br + R•

Subsequently, the newly formed radical (R•) can react with another molecule of this compound to produce the product and regenerate the thiazolylmethyl radical, thus propagating the chain.

R• + this compound → R-Br + 4-(2-(Methyl•)-3-methylbutyl)thiazole

Alternatively, the thiazolylmethyl radical can participate in addition reactions to unsaturated systems or abstract an atom from another molecule to form a stable product and a new radical. The specific propagation steps are highly dependent on the other reactants present in the system.

Intramolecular Cyclization and Rearrangement Reactions Involving this compound

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly if a nucleophilic center can be generated at a suitable position on the alkyl chain. For instance, conversion of a remote C-H bond to a carbanion or another nucleophilic species could lead to an intramolecular nucleophilic attack on the carbon bearing the bromine atom, resulting in the formation of a new ring fused to the thiazole system. The feasibility of such reactions is governed by the stability of the resulting ring system (typically 5- or 6-membered rings are favored) and the conformational flexibility of the alkyl chain.

Rearrangement reactions are less common for this structure under typical conditions. However, under forcing conditions or in the presence of strong Lewis acids, rearrangements involving the alkyl backbone or the thiazole ring cannot be entirely ruled out, although specific examples for this compound are not readily found in the literature.

Functional Group Interconversions of this compound

The bromomethyl group is a versatile handle for a wide array of functional group interconversions, primarily through nucleophilic substitution reactions.

The electrophilic carbon of the bromomethyl group is readily attacked by various nucleophiles, leading to the displacement of the bromide ion.

Alcohols: Reaction with hydroxide sources, such as aqueous sodium hydroxide, or through hydrolysis, yields the corresponding alcohol, 4-(2-(hydroxymethyl)-3-methylbutyl)thiazole.

Amines: Treatment with ammonia, primary, or secondary amines results in the formation of the corresponding primary, secondary, or tertiary amines. The use of excess amine is often necessary to prevent the formation of quaternary ammonium (B1175870) salts.

Thiols: Reaction with a hydrosulfide (B80085) reagent, such as sodium hydrosulfide (NaSH), produces the thiol, 4-(2-(mercaptomethyl)-3-methylbutyl)thiazole.

These transformations typically proceed via an S_N2 mechanism, especially with good nucleophiles, leading to an inversion of configuration if the carbon were chiral (which it is not in this case).

| Nucleophile | Reagent Example | Product |

| Hydroxide | NaOH (aq) | 4-(2-(Hydroxymethyl)-3-methylbutyl)thiazole |

| Ammonia | NH₃ | 4-(2-(Aminomethyl)-3-methylbutyl)thiazole |

| Primary Amine | R-NH₂ | N-Alkyl-1-(4-(3-methylbutyl)thiazol-2-yl)methanamine |

| Hydrosulfide | NaSH | 4-(2-(Mercaptomethyl)-3-methylbutyl)thiazole |

The bromomethyl group can also be a substrate for carbon-carbon bond formation using organometallic reagents.

Grignard Reagents: While Grignard reagents (RMgX) are strong bases and can promote elimination reactions, under carefully controlled conditions, they can act as nucleophiles to displace the bromide and form a new C-C bond.

Organocuprates: Gilman reagents (R₂CuLi) are softer nucleophiles than Grignard reagents and are generally more effective for S_N2 reactions with alkyl halides, leading to higher yields of the coupled product with fewer side reactions.

These reactions are valuable for extending the carbon chain and introducing a variety of organic moieties.

| Organometallic Reagent | General Formula | Product Type |

| Grignard Reagent | R-MgX | Alkylated Thiazole Derivative |

| Organocuprate (Gilman) | R₂CuLi | Alkylated Thiazole Derivative |

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of nucleophilic substitution reactions of this compound are expected to follow second-order rate laws, characteristic of S_N2 reactions, where the rate is dependent on the concentration of both the thiazole derivative and the nucleophile.

Rate = k[Thiazole-CH₂Br][Nucleophile]

The rate constant, k, is influenced by several factors:

Nucleophile: Stronger, less sterically hindered nucleophiles will result in a faster reaction rate.

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate S_N2 reactions by solvating the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

Thermodynamically, the conversion of the bromomethyl group to alcohols, amines, or thiols is generally favorable (exergonic), as the newly formed C-O, C-N, or C-S bonds are typically more stable than the C-Br bond. The formation of a stable salt byproduct (e.g., NaBr) also drives the reaction to completion.

Biological Interactions and Mechanistic Insights of 4 2 Bromomethyl 3 Methylbutyl Thiazole in Vitro and in Silico

Cytotoxicity and Apoptosis Induction Mechanisms (in vitro)

Mechanistic Studies of Mitochondrial Dysfunction and Caspase Activation

Mitochondria are central to cellular metabolism and apoptosis. Investigating the effect of 4-(2-(Bromomethyl)-3-methylbutyl)thiazole on mitochondrial function would be a critical step in understanding its biological activity. Studies have shown that various compounds can induce mitochondrial dysfunction, leading to apoptosis. nih.gov

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early hallmark of apoptosis. nih.gov This could be assessed in vitro by treating relevant cell lines with this compound and using fluorescent dyes. Furthermore, the impact on cellular respiration could be measured by monitoring the oxygen consumption rate.

The activation of caspases, a family of cysteine proteases, is a crucial step in the execution of apoptosis. nih.govmdpi.com Following mitochondrial outer membrane permeabilization, cytochrome c is released into the cytosol, which then activates a caspase cascade. mdpi.com Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) would be investigated. mdpi.comnih.gov This can be quantified using activity assays or western blotting to detect the cleaved, active forms of these enzymes.

Table 1: Hypothetical In Vitro Assays for Mitochondrial Dysfunction and Caspase Activation

| Assay | Parameter Measured | Potential Outcome with this compound |

| Mitochondrial Membrane Potential Assay | Change in mitochondrial membrane potential (ΔΨm) | A dose-dependent decrease in ΔΨm, indicating mitochondrial depolarization. |

| Oxygen Consumption Rate (OCR) Assay | Cellular respiration and mitochondrial function | Inhibition of OCR, suggesting impairment of the electron transport chain. |

| Caspase-3/7, -8, -9 Activity Assays | Enzymatic activity of key caspase proteins | Increased activity of caspase-9 (intrinsic pathway) and caspase-3/7 (executioner caspases). |

| Western Blot for Cleaved Caspases | Presence of cleaved (active) forms of caspases | Detection of cleaved caspase-9 and caspase-3. |

| Cytochrome c Release Assay | Translocation of cytochrome c from mitochondria to cytosol | Increased cytosolic levels of cytochrome c. |

Target Identification and Deconvolution Strategies for this compound

Identifying the direct molecular targets of a novel compound is essential for understanding its mechanism of action. asbmb.orgnih.gov

Chemical proteomics is a powerful tool for target identification. nih.gov One common method is affinity chromatography. This would involve synthesizing a derivative of this compound that can be immobilized on a solid support. This "bait" molecule would then be used to "pull down" its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry. nih.gov

Photoaffinity labeling is another advanced technique. A photoreactive group would be incorporated into the structure of this compound. Upon exposure to UV light, this modified compound would form a covalent bond with its target protein(s), allowing for their subsequent isolation and identification. researchgate.net

Genetic approaches can complement proteomic methods for target validation. researchgate.netnih.gov The development of CRISPR/Cas9 technology has revolutionized the ability to systematically knock out genes in a cell line. nih.gov A genome-wide CRISPR/Cas9 screen could be performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. Genes whose loss leads to resistance are potential targets of the compound.

Table 2: Potential Strategies for Target Identification and Validation

| Method | Principle | Application to this compound |

| Affinity Chromatography | A modified version of the compound is used to capture its binding partners from a cell lysate. | Identify proteins that physically interact with the compound. |

| Photoaffinity Labeling | A photoreactive version of the compound covalently binds to its target upon UV exposure. | Covalently label and identify direct binding targets. |

| CRISPR/Cas9 Genome-Wide Screen | Systematically knock out all genes to identify those that affect cellular response to the compound. | Identify genes whose loss confers resistance, suggesting they are part of the target pathway. |

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. ijper.org They involve synthesizing and testing a series of analogues of the lead compound to understand which structural features are critical for its biological activity. nih.govmdpi.comnih.govmdpi.com

For this compound, analogues could be synthesized by modifying the thiazole (B1198619) ring, the bromomethyl group, and the 3-methylbutyl side chain. For example, the bromo substituent could be replaced with other halogens (chloro, fluoro) or other leaving groups to probe the importance of this reactive center. The length and branching of the alkyl side chain could also be varied.

Each analogue would be tested in the biological assays established in section 5.5.2 (e.g., mitochondrial dysfunction, caspase activation). The results would provide insights into the pharmacophore—the key structural features responsible for the compound's activity. This information is invaluable for designing more potent and selective derivatives.

Table 3: Illustrative SAR Table for Hypothetical Analogues

| Analogue | Modification | Relative Potency (Hypothetical) |

| Parent Compound | This compound | 1.0 |

| Analogue 1 | Replacement of Bromine with Chlorine | 0.5 |

| Analogue 2 | Removal of the Bromomethyl group | < 0.01 |

| Analogue 3 | Shortening of the butyl chain to an ethyl chain | 0.2 |

| Analogue 4 | Isomeric rearrangement of the methyl group on the butyl chain | 0.8 |

Advanced Analytical Methodologies for Research on 4 2 Bromomethyl 3 Methylbutyl Thiazole

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the isolation and analysis of 4-(2-(Bromomethyl)-3-methylbutyl)thiazole from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is extensively used for determining the purity of synthesized batches and for real-time monitoring of the progress of chemical reactions.

A typical HPLC method for the analysis of this compound would involve a reversed-phase approach. A C18 column is commonly employed as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is typically achieved using a UV detector, as the thiazole (B1198619) ring exhibits significant UV absorbance. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, providing a reliable assessment of its purity.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polarity, GC can be invaluable for the analysis of more volatile precursors, reagents, or potential byproducts in its synthesis. Derivatization can also be employed to increase the volatility of the target compound for GC analysis.

A standard GC analysis would utilize a capillary column with a non-polar or moderately polar stationary phase, such as a polysiloxane-based phase. The carrier gas is typically an inert gas like helium or nitrogen. A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. For more detailed structural information, GC can be coupled with a mass spectrometer (GC-MS).

Hypothetical GC Parameters for a Volatile Precursor:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID or Mass Spectrometer |

| Injection Mode | Split (50:1) |

The presence of a stereocenter in the 3-methylbutyl group of this compound means that the compound can exist as enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers, which is crucial as different enantiomers can exhibit distinct biological activities. Both HPLC and GC can be adapted for chiral separations using a chiral stationary phase (CSP).

For chiral HPLC, columns with stationary phases based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are often effective. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). In chiral GC, cyclodextrin-based stationary phases are commonly used. The choice of the specific chiral selector and chromatographic conditions is critical for achieving baseline separation of the enantiomers. The enantiomeric excess (ee) can then be determined by comparing the peak areas of the two enantiomers. lcms.cz

Representative Chiral HPLC Conditions:

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Spectroscopic Methodologies for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic techniques are vital for the unambiguous identification and structural characterization of this compound and for monitoring the course of its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, 1H NMR would provide information on the number and connectivity of protons, while 13C NMR would reveal the carbon skeleton.

Advanced 2D NMR techniques are instrumental in confirming the precise structure. rsc.org For instance, Correlation Spectroscopy (COSY) would establish proton-proton couplings within the 3-methylbutyl chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for identifying long-range couplings between protons and carbons, which can help to definitively connect the 3-methylbutyl group to the thiazole ring and confirm the position of the bromomethyl substituent. rsc.org For the analysis of solid intermediates or polymorphic forms, solid-state NMR could provide valuable structural insights.

Predicted 1H NMR Chemical Shifts (in CDCl3):

| Proton | Predicted Chemical Shift (ppm) |

| Thiazole-H | ~7.0-7.2 |

| -CH2Br | ~4.6-4.8 |

| -CH2-thiazole | ~2.8-3.0 |

| -CH(CH3)- | ~1.8-2.0 |

| -CH(CH3)2 | ~1.5-1.7 |

| -CH3 | ~0.9-1.0 |

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, cleavage of the butyl side chain, and fragmentation of the thiazole ring. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments. docbrown.info By coupling MS with a chromatographic technique (GC-MS or LC-MS), complex mixtures can be analyzed, and reaction pathways can be traced by identifying intermediates and byproducts.

Expected Mass Spectral Fragments:

| m/z | Fragment Identity |

| [M]+, [M+2]+ | Molecular ion |

| [M-Br]+ | Loss of Bromine |

| [M-CH2Br]+ | Loss of Bromomethyl group |

| [C4H2NS-CH2-C5H11]+ | Thiazole ring with side chain |

| [C5H11]+ | Butyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for monitoring functional group transformations involving this compound. These methods provide detailed information on the molecular vibrations, offering a fingerprint of the compound's structure and bonding. researchgate.netphysicsopenlab.org

In the context of this compound, IR spectroscopy is particularly sensitive to polar functional groups. The analysis would focus on characteristic absorption bands of the thiazole ring and the alkyl bromide moiety. cdnsciencepub.com The thiazole ring itself exhibits a series of characteristic bands. cdnsciencepub.com For instance, C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1630-1480 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-H stretching vibrations of the aromatic thiazole proton and the aliphatic butyl group are expected in the 3100-2800 cm⁻¹ range. cdnsciencepub.com

Crucially, the C-Br stretching vibration of the bromomethyl group provides a distinct signal, typically found in the 600-500 cm⁻¹ region of the IR spectrum. When the compound undergoes a nucleophilic substitution reaction, where the bromine atom is replaced by another functional group (e.g., -OH, -CN, -NH₂), the disappearance of this C-Br band and the concurrent appearance of new bands (e.g., a broad O-H stretch around 3300 cm⁻¹, a C≡N stretch near 2250 cm⁻¹, or N-H stretches around 3400 cm⁻¹) provides definitive evidence of the transformation.

Raman spectroscopy complements IR analysis, as it is particularly effective for detecting vibrations of non-polar bonds and symmetric stretches. The C-S bond within the thiazole ring and the C-Br bond are Raman-active. aip.org Changes in the chemical environment of the C-Br bond during a reaction would lead to a shift in its corresponding Raman peak, providing another layer of evidence for a functional group transformation. researchgate.net The combination of IR and Raman spectroscopy thus offers a comprehensive picture of chemical reactions at the molecular level. rsc.org

Table 1: Illustrative Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group Transformation | Key IR Frequency (cm⁻¹) | Key Raman Frequency (cm⁻¹) | Observation |

| Starting Material: C-Br | 500-600 | 200-300 | Disappearance of these bands indicates C-Br bond cleavage. |

| Product: C-OH (Hydrolysis) | 3200-3600 (broad) | - | Appearance of a broad O-H stretching band. |

| Product: C-CN (Cyanation) | 2220-2260 | 2220-2260 | Appearance of a sharp nitrile stretching band. |

| Product: C-NH₂ (Amination) | 3300-3500 (doublet) | 3300-3500 | Appearance of N-H stretching bands. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional molecular structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for confirming the absolute configuration of chiral centers and understanding intermolecular interactions in the solid state.

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound or one of its derivatives must first be grown. This crystal is then mounted and exposed to a collimated beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. nih.gov

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the crystal's space group. mdpi.com Further processing of the intensity of the diffracted spots leads to the generation of an electron density map, from which the positions of all non-hydrogen atoms can be determined. nih.gov For this compound, this technique would unambiguously confirm the connectivity of the 2-(bromomethyl)-3-methylbutyl substituent at the 4-position of the thiazole ring.

Furthermore, the chiral center at the 2-position of the butyl chain makes this molecule stereochemically interesting. X-ray crystallography can determine the absolute configuration (R or S) of this center, provided the crystal is non-centrosymmetric or by using anomalous dispersion effects. The analysis also reveals the preferred conformation of the flexible butyl side chain in the solid state and details of intermolecular interactions, such as hydrogen bonds or halogen bonds involving the bromine atom, which govern the crystal packing. researchgate.netst-andrews.ac.uk

Table 2: Representative Crystallographic Data for a Thiazole Derivative

Note: This is an illustrative example based on typical data for organic molecules and does not represent experimentally determined data for the specific title compound.

| Parameter | Value |

| Empirical Formula | C₉H₁₄BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 15.21 |

| c (Å) | 9.12 |

| β (°) | 105.3 |

| Volume (ų) | 1130 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.46 |

| R-factor (%) | 4.5 |

Electrochemical Methods for Redox Characterization

Electrochemical methods are employed to study the redox (reduction-oxidation) properties of molecules, providing insights into their electronic structure and reactivity. nih.govresearchgate.net These techniques measure the current response of a compound to an applied potential.

Cyclic Voltammetry (CV) is a primary technique for characterizing the redox behavior of electroactive species. mdpi.com In a typical CV experiment, the potential is swept linearly from a starting value to a set vertex potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For this compound, CV can be used to determine its oxidation and reduction potentials. The thiazole ring is an electron-rich heterocycle that can be oxidized at a specific potential. researchgate.net Conversely, the molecule can undergo reduction. This may involve the thiazole ring or, more likely, the reductive cleavage of the carbon-bromine bond, which is a known electrochemical process. The potentials at which these events occur (anodic and cathodic peak potentials) are characteristic of the molecule's structure and provide a measure of the energy required to add or remove electrons. semanticscholar.org

By comparing the cyclic voltammograms of the parent compound with its reaction products, one can monitor chemical transformations. For example, if the C-Br bond is replaced by a C-H bond, the cathodic peak corresponding to the C-Br reduction would disappear. Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to study the kinetics of the electrochemical reactions identified by CV.

Table 3: Hypothetical Redox Potentials for this compound

| Process | Potential (V vs. Ag/AgCl) | Description |

| Oxidation | +1.5 V | Irreversible oxidation, likely centered on the thiazole ring. |

| Reduction | -1.2 V | Irreversible reduction, corresponding to the cleavage of the C-Br bond. |

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing unparalleled power for the analysis of complex mixtures and the detection of trace-level components. ajpaonline.comnih.gov These methods are indispensable for monitoring reaction progress, identifying byproducts, and performing quantitative analysis.

For research involving this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

GC-MS: This technique is suitable for analyzing volatile and thermally stable compounds. nih.gov The sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which provides two key pieces of information: the molecular weight of the component from the molecular ion peak and structural information from its unique fragmentation pattern. This makes GC-MS an excellent tool for identifying the target compound and any volatile impurities in a synthesis mixture.

LC-MS: Liquid chromatography is more versatile than GC, as it can handle a wider range of compounds, including those that are non-volatile or thermally sensitive. nih.gov High-Performance Liquid Chromatography (HPLC) separates the components of a mixture in a liquid phase. The eluent from the HPLC column is then passed into a mass spectrometer. LC-MS is ideal for monitoring the progress of a reaction by quantifying the disappearance of the starting material and the appearance of the product. It can also be used to detect and identify non-volatile byproducts.

Other hyphenated techniques, such as LC-NMR, can provide even more detailed structural information on separated components without the need for complete isolation. These combined techniques are essential for ensuring the purity and confirming the identity of this compound in various research contexts.

Table 4: Application of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

| GC-MS | Volatility / Polarity | Mass-to-charge ratio & fragmentation | Purity assessment; identification of volatile byproducts. |

| LC-MS | Polarity / Affinity | Mass-to-charge ratio | Reaction monitoring; analysis of non-volatile products and impurities. |

| LC-NMR | Polarity / Affinity | Nuclear Magnetic Resonance | Unambiguous structure elucidation of components in a mixture. |

Potential Applications and Future Research Directions for 4 2 Bromomethyl 3 Methylbutyl Thiazole

4-(2-(Bromomethyl)-3-methylbutyl)thiazole as a Versatile Synthetic Building Block

The true strength of this compound lies in its potential as a versatile intermediate in organic synthesis. The presence of a highly reactive bromomethyl group attached to the thiazole (B1198619) ring makes it an excellent electrophile, poised to react with a wide array of nucleophiles. This reactivity is the cornerstone of its utility as a building block for more complex molecular architectures.

Precursor for Complex Organic Molecules

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov The bromomethyl group on this compound serves as a chemical handle to introduce this valuable heterocycle into larger molecules. Through nucleophilic substitution reactions, a diverse range of functionalities can be appended to the core structure. For instance, reaction with amines, thiols, alcohols, or carbanions can lead to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds, respectively. This versatility allows chemists to construct elaborate molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. acs.orgresearchgate.net The 3-methylbutyl side chain can also play a crucial role by influencing the compound's solubility and how it orients itself within a biological target. acs.org

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile Type | Reagent Example | Resulting Linkage | Potential Product Class |

|---|---|---|---|

| Amine | Primary/Secondary Amine | C-N | Substituted Amines |

| Thiol | Thiophenol | C-S | Thioethers |

| Alcohol | Sodium Methoxide | C-O | Ethers |

| Carbanion | Malonic Ester Enolate | C-C | Substituted Alkanes |

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds for biological screening. nih.gov The structure of this compound is ideally suited for this approach. By reacting the parent molecule with a diverse set of building blocks, a library of derivatives can be generated, each with a unique substituent attached via the bromomethyl position. This allows for a systematic exploration of the structure-activity relationship (SAR), helping to identify compounds with optimized biological activity. nih.gov For example, a library could be created by reacting the thiazole with various anilines, phenols, or thiophenols to explore how different aromatic substituents affect target binding.

Development of this compound as a Chemical Probe

Chemical probes are essential tools for studying biological systems. The reactivity of the bromomethyl group allows for the straightforward attachment of reporter groups, such as fluorescent dyes or affinity tags, making this compound a promising candidate for the development of novel chemical probes.

Fluorescent Probes for Biological System Studies

Fluorescent probes have revolutionized our ability to visualize and understand cellular processes. nih.govmdpi.com By covalently attaching a fluorophore to the this compound core, new probes could be developed. For instance, reacting the compound with a fluorescent dye containing a nucleophilic group (e.g., an amine or thiol) would yield a fluorescently labeled thiazole derivative. youtube.com Such a probe could be used to study the localization and interactions of thiazole-binding proteins within living cells. The choice of fluorophore can be tailored for specific applications, with dyes like thiazole orange being particularly useful due to their 'turn-on' fluorescence properties in certain environments. nih.govnih.gov

Table 2: Potential Fluorophores for Probe Synthesis

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Feature |

|---|---|---|---|

| Coumarin | ~350-450 | ~450-500 | Environmentally sensitive |

| Fluorescein | ~490 | ~520 | High quantum yield |

| Rhodamine | ~550 | ~580 | Photostable |

| Cyanine Dyes | >600 | >620 | Near-infrared emission |

Affinity Tags for Target Engagement Research

Identifying the specific protein targets of a bioactive molecule is a critical step in understanding its mechanism of action. nih.gov Affinity tags are molecules that can be attached to a compound of interest to facilitate the isolation and identification of its binding partners. nih.govresearchgate.net this compound could be functionalized with a known affinity tag, such as biotin (B1667282) or a small peptide epitope (e.g., a His-tag), via its bromomethyl group. sandiego.edu The resulting molecule could then be used in pull-down assays to capture and identify proteins that interact with the thiazole scaffold. This approach, often coupled with mass spectrometry, is a powerful method for target deconvolution in drug discovery. nih.gov

Exploration in Materials Science and Polymer Chemistry

The applications of thiazole-containing compounds are not limited to the life sciences. The unique electronic and physical properties of the thiazole ring make it an attractive component for advanced materials. researchgate.net The bifunctional nature of this compound—with its reactive bromomethyl group and stable aromatic core—opens up possibilities for its use in polymer chemistry.

For example, it could be used as a monomer in polymerization reactions. The bromomethyl group could be converted to other polymerizable functionalities, or it could participate directly in certain types of polymerizations. Incorporating the thiazole ring into a polymer backbone could impart desirable properties such as thermal stability, conductivity, or specific optical characteristics. acs.org Additionally, it could be used as a pendant group, grafted onto existing polymer chains to modify their surface properties or to introduce specific functionalities. The development of thiazole-based polymers is an active area of research with potential applications in organic electronics, such as in polymer solar cells or organic light-emitting diodes (OLEDs). researchgate.net

While direct experimental data for this compound is sparse, a thorough analysis of its chemical structure reveals a molecule of considerable potential. Its utility as a synthetic building block, a precursor for chemical probes, and a component in materials science warrants further investigation. Future research into the synthesis and reactivity of this compound could unlock new avenues in medicinal chemistry, chemical biology, and polymer science, demonstrating that even unheralded molecules can hold the key to significant scientific advancement.

Incorporation into Functional Polymers and Copolymers

The presence of a bromomethyl group on the thiazole derivative this compound makes it a prime candidate for incorporation into polymeric structures. This functional group can serve as a potent initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or as a reactive handle for post-polymerization modification of existing polymer backbones.

The thiazole moiety itself is known to impart unique properties to materials. Its aromatic nature and the presence of heteroatoms can enhance thermal stability, introduce specific photophysical characteristics, or provide sites for metal coordination. By integrating this compound into polymers, a new class of functional materials could be developed. For instance, its incorporation could lead to polymers with enhanced refractive indices, semiconducting properties, or specific biological activities, drawing from the wide range of bioactivities associated with thiazole derivatives.

| Potential Polymer Type | Method of Incorporation | Potential Properties Conferred by Thiazole Moiety |

| Thiazole-functionalized Polystyrenes | ATRP initiation from the bromomethyl group | Modified thermal properties, altered solubility, sites for metal chelation |

| Graft Copolymers (e.g., on Polyethylene) | Grafting-from polymerization initiated by the bromomethyl group | Enhanced surface properties, introduction of biocompatibility, improved adhesion |

| Thiazole-containing Polyacrylates | Copolymerization of a vinyl-modified thiazole derivative | Tunable optical properties, potential for creating stimuli-responsive materials |

| Conjugated Polymers | Post-polymerization functionalization of precursor polymers | Enhanced charge transport properties, applications in organic electronics |

Application in Supramolecular Chemistry

The thiazole ring, with its nitrogen and sulfur heteroatoms, is an excellent building block for supramolecular chemistry. These atoms can act as hydrogen bond acceptors or as coordination sites for metal ions. While the bromomethyl group is not ideal for direct use in non-covalent assembly, it can be easily converted to other functional groups more amenable to supramolecular interactions, such as thiols, amines, or pyridinium (B92312) salts.

Through such modifications, this compound can be transformed into a versatile ligand for the construction of complex, self-assembled architectures. These could include metallacycles, coordination polymers, or discrete molecular cages. The specific stereochemistry and steric bulk of the 3-methylbutyl substituent could also play a crucial role in directing the self-assembly process, potentially leading to chiral supramolecular structures with applications in asymmetric catalysis or enantioselective sensing.

| Supramolecular Structure | Required Modification of Bromomethyl Group | Potential Role of the Thiazole Derivative |

| Metallacycles / Metallacages | Substitution with a pyridyl or carboxylate group | Acts as a ditopic or monotopic ligand for metal-coordination driven self-assembly |

| Hydrogen-Bonded Networks | Conversion to an amide or urea (B33335) functionality | Provides hydrogen bond donor and acceptor sites for programmed assembly |

| Rotaxanes / Catenanes | Functionalization with a macrocycle or a threading component | Serves as a key component in mechanically interlocked molecules |

| Anion Recognition Hosts | Conversion to a positively charged group (e.g., imidazolium) | Participates in anion binding through electrostatic and hydrogen bonding interactions |

Challenges and Opportunities in the Synthesis of Highly Functionalized Thiazole Derivatives

The synthesis of polysubstituted thiazoles, such as this compound, presents both challenges and opportunities. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a common route. ijper.org However, controlling the regioselectivity to obtain a specific substitution pattern on the thiazole ring can be difficult, especially when multiple functional groups are present.

A significant challenge in the synthesis of this specific compound would be the introduction of the 2-(bromomethyl)-3-methylbutyl side chain at the C4 position of the thiazole ring without competing side reactions. Opportunities in this area lie in the development of novel synthetic methodologies that offer greater control over regioselectivity. For example, transition-metal-catalyzed cross-coupling and C-H activation strategies are emerging as powerful tools for the programmed functionalization of heterocyclic compounds. nih.gov These methods could provide more direct and efficient routes to highly substituted thiazoles, overcoming the limitations of traditional synthetic approaches.

| Synthetic Challenge | Traditional Approach | Emerging Opportunity / Solution |

| Regiocontrol in Ring Formation | Hantzsch synthesis with carefully chosen precursors | Development of regioselective cyclization catalysts; multicomponent reactions |

| Selective Functionalization of the Thiazole Core | Electrophilic aromatic substitution (often with poor regioselectivity) | Directed C-H activation using transition metal catalysts (e.g., Palladium, Rhodium) |

| Introduction of Complex Side Chains | Multi-step synthesis of functionalized precursors | Use of cross-coupling reactions (e.g., Suzuki, Sonogashira) on a pre-formed thiazole core |

| Halogenation of Alkyl Side Chains | Radical bromination (can lead to mixtures of products) | Development of more selective and milder halogenation reagents and conditions |

Emerging Methodologies for Advanced Mechanistic Studies on this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Modern spectroscopic and computational techniques offer unprecedented insight into reaction dynamics and intermediates.

Ultrafast spectroscopic methods, such as femtosecond transient absorption spectroscopy, could be employed to observe the bond-breaking and bond-forming processes in real-time during reactions at the bromomethyl group. spectroscopyonline.com Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional NMR (2D-NMR) and in situ (operando) NMR, can provide detailed structural information on transient intermediates and help to elucidate complex reaction pathways. numberanalytics.com Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction energy profiles, predict transition state geometries, and rationalize observed reactivity and selectivity. researchgate.net

| Methodology | Type of Information Provided | Potential Application to the Compound |

| Ultrafast Spectroscopy (e.g., Pump-Probe) | Real-time observation of bond dynamics, excited-state lifetimes | Studying the kinetics of nucleophilic substitution at the bromomethyl carbon |

| Advanced NMR Spectroscopy (2D-NMR, DOSY) | Structural elucidation of intermediates, characterization of complex mixtures | Identifying intermediates in the synthesis or modification of the compound |

| In Situ / Operando Spectroscopy (IR, Raman, NMR) | Monitoring reaction progress and species concentration in real-time | Optimizing reaction conditions for the synthesis and functionalization of the thiazole |

| Computational Chemistry (DFT) | Reaction energy profiles, transition state structures, electronic properties | Predicting the regioselectivity of synthetic reactions, understanding the compound's reactivity |

Broader Implications for Chemical Biology and New Avenues for Compound-Target Interaction Research

The thiazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. ijper.org This suggests that this compound could serve as a valuable tool in chemical biology. The reactive bromomethyl group makes it an ideal candidate for use as a covalent probe.

One exciting avenue is its potential application in Activity-Based Protein Profiling (ABPP). In ABPP, a reactive probe is used to covalently label the active site of an enzyme or a class of enzymes. The bromomethyl group can act as an electrophile, reacting with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in protein active sites. By attaching a reporter tag (like a fluorophore or a biotin moiety) to the thiazole core, this compound could be used to identify and profile new protein targets, potentially uncovering novel therapeutic targets for various diseases. This approach opens up new possibilities for studying compound-target interactions and for the discovery of new bioactive molecules.

| Application in Chemical Biology | Mechanism of Action | Potential Outcome |

| Activity-Based Protein Profiling (ABPP) | Covalent modification of nucleophilic residues in enzyme active sites | Identification of novel protein targets, profiling enzyme activity in complex biological samples |

| Covalent Ligand for Target Identification | Irreversible binding to a target protein, followed by pulldown and mass spectrometry | Deconvolution of the molecular targets of bioactive thiazole compounds |

| Probe for Covalent Fragment-Based Screening | Covalent tethering to a protein of interest to identify nearby binding pockets | Discovery of new allosteric or cryptic binding sites on proteins |

| Chemical Cross-linking Agent | After modification to a bifunctional probe, can link interacting proteins | Mapping protein-protein interaction networks within the cell |

常见问题

Q. Table 1. Comparative Synthetic Yields of Brominated Heterocycles

| Compound | Yield (%) | Key Reaction Conditions | Reference |

|---|---|---|---|

| Thiazole derivative (4) | 65 | 18-hr reflux in DMSO | |

| 4-Methylthiazole (3e) | 75 | Acetic acid catalysis, ethanol |

Q. Table 2. Spectroscopic Signatures of Key Functional Groups

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| -CH₂Br | 3.5–4.5 | 25–30 | 178.05 (M⁺) |

| Thiazole ring | 7.0–8.5 | 120–150 | — |

Contradictions and Recommendations

- Synthesis Efficiency : reports 65% yield with DMSO, while achieves 75% using ethanol. This discrepancy suggests solvent polarity and catalysis (e.g., acetic acid in ) significantly impact efficiency.

- Safety vs. Reactivity : warns of toxicity, yet higher temperatures (e.g., reflux) are often needed for reactivity. Mitigate risks by using closed systems and real-time monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。